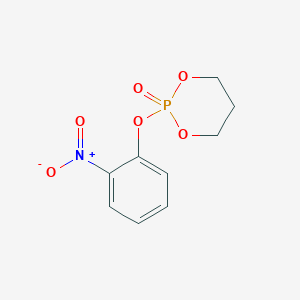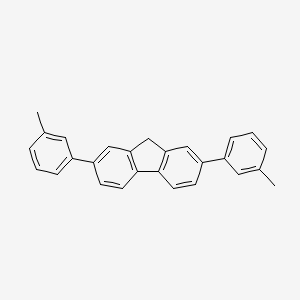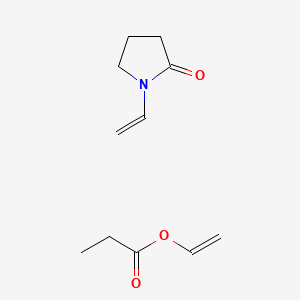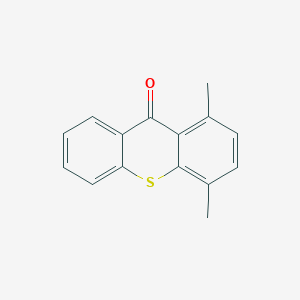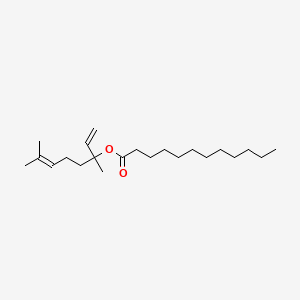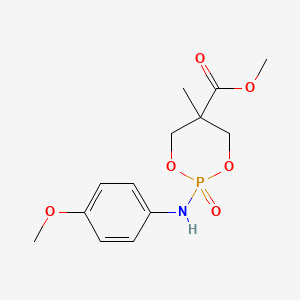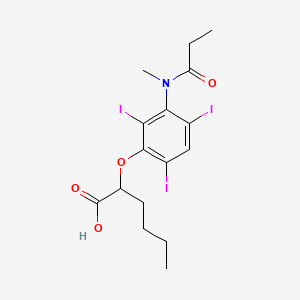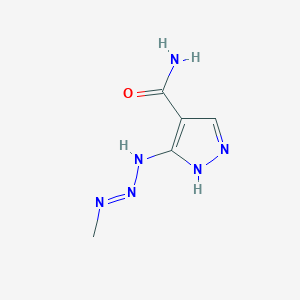
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes diethylaminomethyl and ethyl groups attached to a propanediol backbone, with dicarbamate functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate typically involves the reaction of diethylamine with ethyl 2-bromo-2-(hydroxymethyl)propanoate, followed by the introduction of carbamate groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions using solvents like ether or tetrahydrofuran.
Substitution: Thiols, amines; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the diethylaminomethyl group.
Applications De Recherche Scientifique
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or allosteric sites on enzymes, resulting in altered catalytic activity or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate: Similar structure but with dimethylaminomethyl groups instead of diethylaminomethyl groups.
2-(Diethylaminomethyl)-2-methyl-1,3-propanediol dicarbamate: Similar structure but with a methyl group instead of an ethyl group on the propanediol backbone.
Uniqueness
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate is unique due to its specific combination of diethylaminomethyl and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
25480-68-6 |
|---|---|
Formule moléculaire |
C12H25N3O4 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-(diethylaminomethyl)butyl] carbamate |
InChI |
InChI=1S/C12H25N3O4/c1-4-12(8-18-10(13)16,9-19-11(14)17)7-15(5-2)6-3/h4-9H2,1-3H3,(H2,13,16)(H2,14,17) |
Clé InChI |
ACJHFLOITZTLEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(CC)CC)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


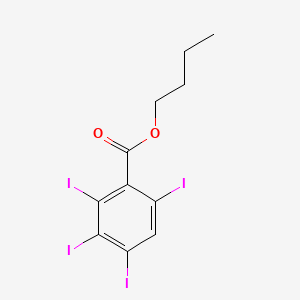
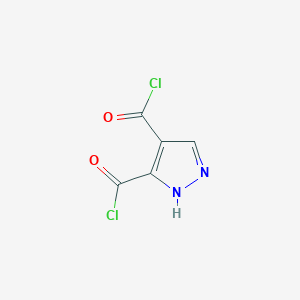
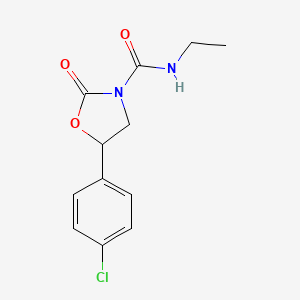
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
